Cas no 52899-08-8 (H-Pro-Met-Oh)

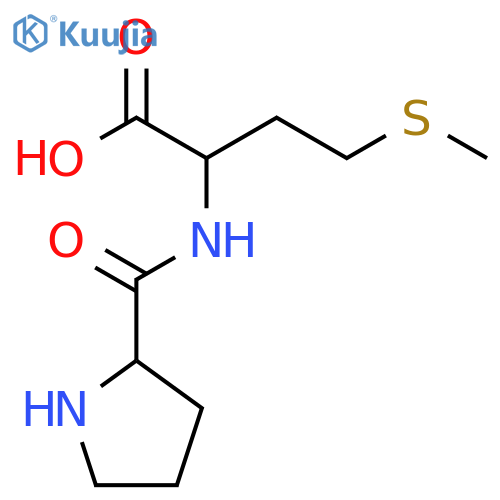

H-Pro-Met-Oh structure

商品名:H-Pro-Met-Oh

CAS番号:52899-08-8

MF:C10H18N2O3S

メガワット:246.326521396637

MDL:MFCD00057180

CID:367363

PubChem ID:7408173

H-Pro-Met-Oh 化学的及び物理的性質

名前と識別子

-

- L-Methionine, L-prolyl-

- (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

- H-Pro-Met-Oh

- L-Methionine,L-prolyl

- L-Methionine,N-L-prolyl

- L-Pro-L-Met

- L-Prolyl-L-methionine

- P-M

- SCHEMBL2543327

- MFCD00057180

- HY-P4559

- (S)-4-(Methylthio)-2-((S)-pyrrolidine-2-carboxamido)butanoic acid

- P-M Dipeptide

- Proline Methionine dipeptide

- CS-0655120

- CHEBI:141444

- PM dipeptide

- Pro-Met

- AKOS010406395

- (2S)-4-(methylthio)-2-{[(2S)-pyrrolidin-2-ylcarbonyl]amino}butanoic acid

- DTXSID40428582

- prolylmethionine

- 52899-08-8

-

- MDL: MFCD00057180

- インチ: InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1

- InChIKey: MTWJTFBVRDGROD-YUMQZZPRSA-N

- ほほえんだ: CSCC[C@H](NC([C@@H]1CCCN1)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 246.10400

- どういたいしつりょう: 246.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.1

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.232±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 溶出度(64 g/l)(25ºC)、

- PSA: 103.73000

- LogP: 0.78060

H-Pro-Met-Oh セキュリティ情報

H-Pro-Met-Oh 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

H-Pro-Met-Oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A679023-10mg |

H-Pro-Met-Oh |

52899-08-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB476745-1g |

H-Pro-Met-OH; . |

52899-08-8 | 1g |

€522.40 | 2025-02-16 | ||

| abcr | AB476745-1 g |

H-Pro-Met-OH; . |

52899-08-8 | 1g |

€491.50 | 2023-04-21 | ||

| TRC | A679023-50mg |

H-Pro-Met-Oh |

52899-08-8 | 50mg |

$ 115.00 | 2022-06-07 | ||

| TRC | A679023-100mg |

H-Pro-Met-Oh |

52899-08-8 | 100mg |

$ 185.00 | 2022-06-07 |

H-Pro-Met-Oh 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

52899-08-8 (H-Pro-Met-Oh) 関連製品

- 17351-32-5(N-Formyl-Met-Ala-Ser)

- 1999-43-5(DL-Alanyl-DL-methionine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52899-08-8)H-Pro-Met-Oh

清らかである:99%

はかる:1g

価格 ($):275.0